2-(Cyclohex-1-en-1-yl)-N,N-dimethylethen-1-amine
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Overview
Description
2-(Cyclohex-1-en-1-yl)-N,N-dimethylethen-1-amine is an organic compound with the molecular formula C10H17N. This compound features a cyclohexene ring attached to an ethylamine group, where the nitrogen atom is bonded to two methyl groups. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-N,N-dimethylethen-1-amine typically involves the reaction of cyclohexene with N,N-dimethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-N,N-dimethylethen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted amines
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-N,N-dimethylethen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N,N-dimethylethen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound with a similar cyclohexene ring structure but different functional groups.
Cyclohexylamine: Contains a cyclohexane ring with an amine group, differing in the saturation of the ring and the absence of additional functional groups.
N,N-Dimethylcyclohexylamine: Similar in structure but lacks the ethylene linkage present in 2-(Cyclohex-1-en-1-yl)-N,N-dimethylethen-1-amine.
Uniqueness
This compound is unique due to its combination of a cyclohexene ring and an ethylamine group with dimethyl substitution. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
105962-00-3 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H17N/c1-11(2)9-8-10-6-4-3-5-7-10/h6,8-9H,3-5,7H2,1-2H3 |
InChI Key |
XXAZUYWPYVUSPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=CCCCC1 |
Origin of Product |
United States |
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